An In-depth Technical Guide to the Synthesis and Mechanism of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride
An In-depth Technical Guide to the Synthesis and Mechanism of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a valuable building block in medicinal chemistry. The guide details two primary synthetic pathways for the key intermediate, 3-amino-3-methylazetidine, including step-by-step experimental protocols. Furthermore, it delves into the underlying reaction mechanisms, offering insights into the chemical transformations. Characterization data and visual diagrams are included to facilitate a thorough understanding of the synthesis and structure of the target molecule. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Introduction
Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Specifically, 3-amino-3-methylazetidine serves as a crucial scaffold in the development of various therapeutic agents. The title compound, benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, is a protected form of this key amine, rendering it a stable and versatile intermediate for further synthetic manipulations. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection under various conditions and can be selectively removed, making it a valuable tool in multi-step syntheses.[2]
This guide will explore two plausible and efficient synthetic routes to benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, starting from commercially available precursors. The causality behind experimental choices, such as the selection of protecting groups and reaction conditions, will be explained to provide a deeper understanding of the synthetic strategy.
Synthesis Pathways
The synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride hinges on the successful preparation of the key intermediate, 3-amino-3-methylazetidine. Due to the inherent reactivity of the azetidine ring and the amine functionality, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.
Two primary pathways for the synthesis of the crucial intermediate, 1-Boc-3-amino-3-methylazetidine, are presented below.
Pathway A: From 1-Boc-3-azetidinone
This pathway commences with the commercially available 1-Boc-3-azetidinone and involves the introduction of the methyl and amino groups at the 3-position.
start [label="1-Boc-3-azetidinone"]; step1 [label="Grignard Reaction\n(MeMgBr)"]; step2 [label="1-Boc-3-hydroxy-3-methylazetidine"]; step3 [label="Mitsunobu Reaction\n(DPPA, PPh3, DEAD)"]; step4 [label="1-Boc-3-azido-3-methylazetidine"]; step5 [label="Reduction\n(H2, Pd/C)"]; step6 [label="1-Boc-3-amino-3-methylazetidine"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }
Synthetic route starting from 1-Boc-3-azetidinone.
Experimental Protocol for Pathway A:
Step A1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine
-
To a solution of 1-Boc-3-azetidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (MeMgBr) solution (3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-hydroxy-3-methylazetidine.
Step A2: Synthesis of 1-Boc-3-azido-3-methylazetidine
-
To a solution of 1-Boc-3-hydroxy-3-methylazetidine and triphenylphosphine (PPh₃) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[3]
-
After stirring for 15-20 minutes, add diphenylphosphoryl azide (DPPA) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 1-Boc-3-azido-3-methylazetidine.
Step A3: Synthesis of 1-Boc-3-amino-3-methylazetidine
-
Dissolve 1-Boc-3-azido-3-methylazetidine in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-Boc-3-amino-3-methylazetidine, which can often be used in the next step without further purification.
Pathway B: From 3-methylazetidin-3-ol Hydrochloride
This alternative pathway utilizes commercially available 3-methylazetidin-3-ol hydrochloride.
start [label="3-Methylazetidin-3-ol\nHydrochloride"]; step1 [label="Boc Protection\n(Boc)2O, Base"]; step2 [label="1-Boc-3-hydroxy-3-methylazetidine"]; step3 [label="Mitsunobu Reaction\n(DPPA, PPh3, DEAD)"]; step4 [label="1-Boc-3-azido-3-methylazetidine"]; step5 [label="Reduction\n(H2, Pd/C)"]; step6 [label="1-Boc-3-amino-3-methylazetidine"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }
Synthetic route starting from 3-methylazetidin-3-ol hydrochloride.
Experimental Protocol for Pathway B:
Step B1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine
-
Suspend 3-methylazetidin-3-ol hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.[4]
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture and stir at room temperature overnight.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Boc-3-hydroxy-3-methylazetidine.
The subsequent steps (B2 and B3) to convert 1-Boc-3-hydroxy-3-methylazetidine to 1-Boc-3-amino-3-methylazetidine are identical to steps A2 and A3 in Pathway A.
Final Synthesis Steps
start [label="1-Boc-3-amino-3-methylazetidine"]; step1 [label="Boc Deprotection\n(TFA or HCl in Dioxane)"]; step2 [label="3-Amino-3-methylazetidine\n(as salt)"]; step3 [label="Cbz Protection\n(Benzyl Chloroformate, Base)"]; step4 [label="Benzyl N-(3-methylazetidin-3-yl)carbamate"]; step5 [label="Salt Formation\n(HCl in Ether or Dioxane)"]; step6 [label="Benzyl N-(3-methylazetidin-3-yl)carbamate\nHydrochloride"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }
Final steps to the target compound.
Experimental Protocol for Final Synthesis Steps:
Step C1: Deprotection of 1-Boc-3-amino-3-methylazetidine
-
Dissolve 1-Boc-3-amino-3-methylazetidine in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or diethyl ether at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting 3-amino-3-methylazetidine salt is often used directly in the next step.
Step C2: Synthesis of Benzyl N-(3-methylazetidin-3-yl)carbamate
-
Dissolve the crude 3-amino-3-methylazetidine salt in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.
-
Cool the mixture to 0 °C and add a base, such as sodium bicarbonate or triethylamine, to neutralize the salt and basify the solution.
-
Slowly add a solution of benzyl chloroformate in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzyl N-(3-methylazetidin-3-yl)carbamate.
Step C3: Formation of Benzyl N-(3-methylazetidin-3-yl)carbamate Hydrochloride
-
Dissolve the purified benzyl N-(3-methylazetidin-3-yl)carbamate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether or dioxane with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride.
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mitsunobu Reaction for Azide Formation
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including azides, with inversion of stereochemistry.[3] The reaction proceeds through the following key steps:
-
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD (or DIAD), forming a betaine intermediate.
-
Proton Transfer: The betaine deprotonates the alcohol, forming an alkoxide and a protonated phosphonium species.
-
Formation of the Oxyphosphonium Salt: The alkoxide attacks the positively charged phosphorus atom, displacing the hydrazine derivative and forming a key oxyphosphonium salt intermediate. This step activates the hydroxyl group, turning it into a good leaving group.
-
SN2 Attack by Azide: The azide anion, generated from DPPA, acts as a nucleophile and attacks the carbon atom bearing the oxyphosphonium leaving group in an Sₙ2 fashion. This results in the formation of the desired azide with inversion of configuration at the stereocenter, if applicable.
R3POH [label="R3P + DEAD"]; Betaine [label="Betaine Intermediate"]; Alcohol [label="R'-OH"]; Alkoxide [label="R'-O-"]; Oxyphosphonium [label="[R3P-OR']+\nOxyphosphonium Salt"]; Azide [label="N3-"]; Product [label="R'-N3"];
R3POH -> Betaine; Betaine -> Alkoxide [label="+ R'-OH"]; Alkoxide -> Oxyphosphonium [label="+ [R3P-DEAD-H]+"]; Oxyphosphonium -> Product [label="+ N3-"]; }
Simplified mechanism of the Mitsunobu reaction.
Carbamate Formation
The formation of the benzyl carbamate is a nucleophilic acyl substitution reaction.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-3-methylazetidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final benzyl carbamate product.
Amine [label="R-NH2"]; CbzCl [label="Benzyl Chloroformate"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="R-NH-Cbz"]; HCl [label="HCl"];
Amine -> Tetrahedral [label="+ Cbz-Cl"]; Tetrahedral -> Product [label="- Cl-"]; Product -> Product [label="- H+ (Base)"]; }
Mechanism of benzyl carbamate formation.
Characterization Data
The identity and purity of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride should be confirmed by standard analytical techniques.
| Property | Value | Source |
| CAS Number | 1951441-46-5 | [6][7][8] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [8] |
| Molecular Weight | 256.73 g/mol | [9] |
| Appearance | White to off-white solid (expected) | - |
| Solubility | Soluble in water, methanol (expected) | - |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic protons (around 5.1 ppm), signals for the azetidine ring protons, and a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring, including the quaternary carbon at the 3-position.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O stretch.
Conclusion
This technical guide has outlined two viable and detailed synthetic pathways for the preparation of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, a key intermediate in pharmaceutical research. By providing step-by-step protocols, mechanistic insights, and expected characterization data, this document serves as a valuable resource for chemists in the field. The choice between the two presented pathways will likely depend on the availability and cost of the starting materials. Both routes employ well-established chemical transformations, ensuring their reproducibility and scalability.
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